N-Benzyl-5-fluoro-2-nitroaniline
Overview
Description
N-Benzyl-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C13H11FN2O2 . It has a molecular weight of 246.24 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of N-Benzyl-5-fluoro-2-nitroaniline consists of a benzyl group (C6H5CH2-) attached to an aniline (NH2) group that is further substituted with a fluoro (-F) and a nitro (-NO2) group .Physical And Chemical Properties Analysis
N-Benzyl-5-fluoro-2-nitroaniline is a solid at room temperature . It has a molecular weight of 246.24 and a molecular formula of C13H11FN2O2 .Scientific Research Applications
Nonlinear Optics
- Summary of the Application : N-Benzyl-5-fluoro-2-nitroaniline is used as a nonlinear optical material . Nonlinear optical materials have attracted a lot of interest recently because they can be employed for optoelectronic polarization control and frequency conversion .
- Methods of Application or Experimental Procedures : The material was synthesized and grown through an aqueous solution using a low temperature solution growth technique . This conforming monoclinic crystal structure with the P2 1 space group was established by the characterization study of single crystal X-ray diffraction .
- Results or Outcomes : The time-based DFT technique was used to calculate the first-order hyperpolarization (β) = 1.214 × 10^−30 esu . Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C . The relative dielectric constant changes with frequency . Kurtz Perry’s method confirmed 1.66 times the efficiency of second harmonic generation to this present crystal comparing KDP crystal .
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Organic Synthesis Intermediate : N-Benzyl-5-fluoro-2-nitroaniline is an important organic synthesis intermediate . Organic synthesis intermediates are compounds that are used in the production of other compounds. They are often used in the pharmaceutical industry, the production of dyes, resins, and plastics, and in many other chemical reactions.
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Thin Layer Chromatography (TLC) : N-Benzyl-5-fluoro-2-nitroaniline can be tracked using thin layer chromatography (TLC) . TLC is a method used to separate non-volatile mixtures from volatile mixtures. This could be useful in various fields of chemistry and biochemistry for analysis and purification purposes.
Organic Synthesis Intermediate
- Summary of the Application : N-Benzyl-5-fluoro-2-nitroaniline is an important organic synthesis intermediate . Organic synthesis intermediates are compounds that are used in the production of other compounds. They are often used in the pharmaceutical industry, the production of dyes, resins, and plastics, and in many other chemical reactions .
Thin Layer Chromatography (TLC)
- Summary of the Application : N-Benzyl-5-fluoro-2-nitroaniline can be tracked using thin layer chromatography (TLC) . TLC is a method used to separate non-volatile mixtures from volatile mixtures. This could be useful in various fields of chemistry and biochemistry for analysis and purification purposes .
- Methods of Application or Experimental Procedures : In TLC, a small amount of the substance to be analyzed is applied to a plate coated with a thin layer of adsorbent material. The plate is then placed in a solvent, and as the solvent rises through the adsorbent, it carries along with it the components of the mixture, which move at different rates depending on their affinity for the adsorbent and the solvent .
- Results or Outcomes : The results of a TLC analysis are typically visualized as spots on the chromatography plate. Each spot corresponds to a different component of the mixture. The position of the spot can provide information about the identity of the component .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-5-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSTURDBIFIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563631 | |
Record name | N-Benzyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5-fluoro-2-nitroaniline | |
CAS RN |
131885-34-2 | |
Record name | N-(5-Fluoro-2-nitrophenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131885-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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